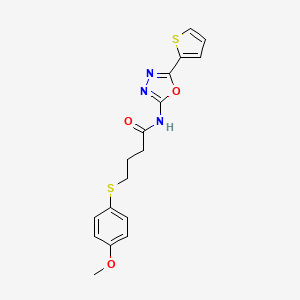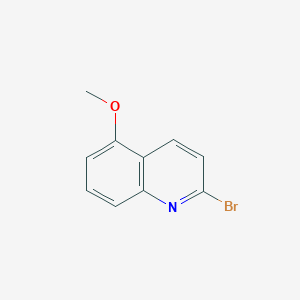
2-Bromo-5-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom at the second position and a methoxy group at the fifth position on the quinoline ring makes this compound a unique compound with specific chemical properties and reactivity.
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other quinoline derivatives . Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways related to their broad spectrum of bio-responses
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. One common method is the reaction of 5-methoxyquinoline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Bromo-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in tetrahydroquinoline derivatives.
科学的研究の応用
2-Bromo-5-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Bromoquinoline: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxyquinoline: Lacks the bromine atom, affecting its reactivity and biological activity.
2-Chloro-5-methoxyquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-Bromo-5-methoxyquinoline’s unique combination of a bromine atom and a methoxy group provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-bromo-5-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENDHHQAHAEBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
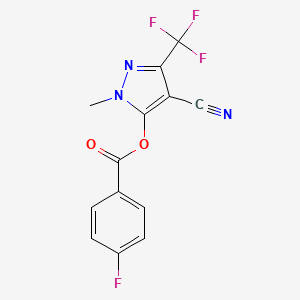
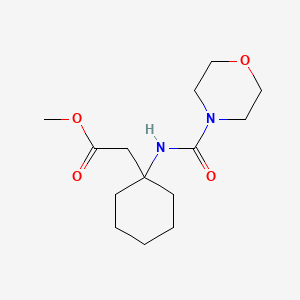
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)
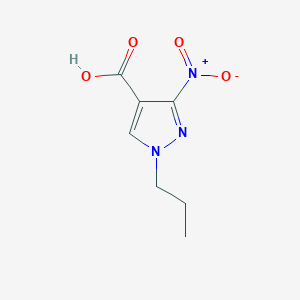
![N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide](/img/structure/B2615580.png)
![N-(prop-2-en-1-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2615581.png)
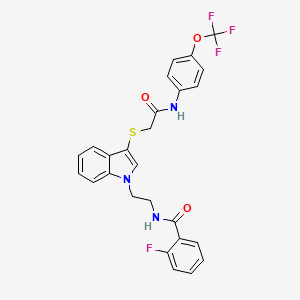
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2615584.png)
![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)
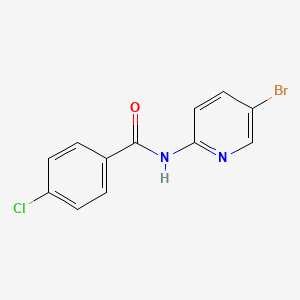
![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)
![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2615591.png)
